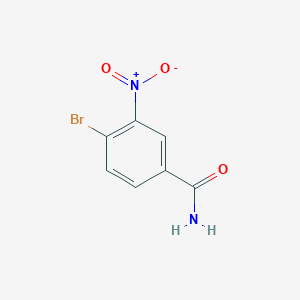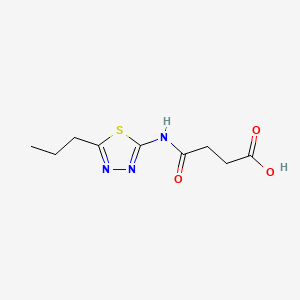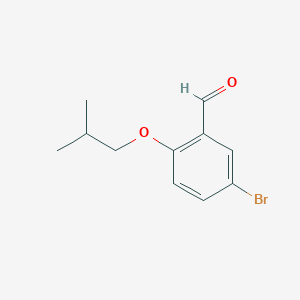
5-Bromo-2-isobutoxybenzaldehyde
Übersicht
Beschreibung
5-Bromo-2-isobutoxybenzaldehyde (BIBA) is a chemical compound with the molecular formula C11H13BrO2 . It is widely used in various fields of research and industry due to its unique physical and chemical properties.
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-isobutoxybenzaldehyde consists of a benzene ring substituted with a bromine atom, an isobutoxy group, and an aldehyde group . The bromine atom adds electron-withdrawing character, which can influence the compound’s reactivity.Wissenschaftliche Forschungsanwendungen
Proteomics Research
5-Bromo-2-isobutoxybenzaldehyde: is utilized in proteomics research due to its potential in modifying proteins for analytical purposes . Its reactivity with amino groups can be exploited to label or immobilize proteins, aiding in the identification and quantification of complex protein mixtures.
Synthesis of Benzimidazole Derivatives
This compound serves as a precursor in the synthesis of 5-bromo-2-aryl benzimidazole derivatives . These derivatives have been studied for their α-glucosidase inhibitory activities, which are significant in the development of treatments for diseases like diabetes .
Molecular Docking Studies
The structural properties of 5-Bromo-2-isobutoxybenzaldehyde make it suitable for molecular docking studies. Researchers use it to model interactions with biological targets, which is crucial for drug design and discovery processes .
Analytical Chemistry Applications
Due to its distinct chemical structure, 5-Bromo-2-isobutoxybenzaldehyde can be used in various analytical techniques such as NMR, HPLC, LC-MS, and UPLC . These techniques are essential for the qualitative and quantitative analysis of chemical compounds .
Eigenschaften
IUPAC Name |
5-bromo-2-(2-methylpropoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEZMIFLPKGDBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359600 | |
| Record name | 5-bromo-2-isobutoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-isobutoxybenzaldehyde | |
CAS RN |
222315-01-7 | |
| Record name | 5-bromo-2-isobutoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


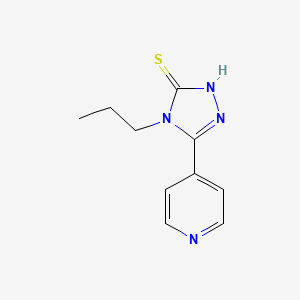
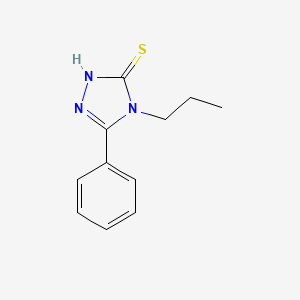
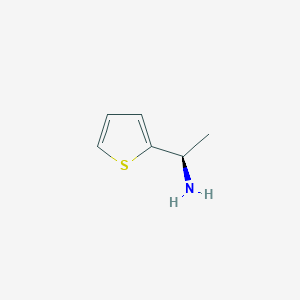

![4-Bromo-5-[(4-methylphenyl)thio]-2-furaldehyde](/img/structure/B1268729.png)
![2-(Benzo[d]oxazol-2-yl)acetic acid](/img/structure/B1268731.png)


![2-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B1268737.png)
